![molecular formula C24H24FN3O3S B2791506 4-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1211676-71-9](/img/structure/B2791506.png)
4-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
4-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C24H24FN3O3S and its molecular weight is 453.53. The purity is usually 95%.
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Scientific Research Applications
P-glycoprotein (P-gp) Inhibition: P-gp is an efflux pump responsible for drug resistance in cancer cells. Compounds that inhibit P-gp can enhance the efficacy of chemotherapy drugs. Investigating whether this compound affects P-gp could be valuable .
Fluorination Chemistry
The presence of fluorine atoms in the compound opens up interesting avenues in synthetic chemistry. Fluorinated compounds often exhibit unique properties, such as altered lipophilicity, metabolic stability, and bioavailability. Consider the following applications:
- Selective Electrophilic Fluorination : The compound’s fluorine atoms could be selectively modified to create derivatives with specific properties. For instance, selective monofluorination or difluorination reactions could yield novel analogs .
properties
IUPAC Name |
4-(dimethylamino)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3S/c1-27(2)21-11-6-18(7-12-21)24(29)26-20-10-5-17-4-3-15-28(23(17)16-20)32(30,31)22-13-8-19(25)9-14-22/h5-14,16H,3-4,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQUPKHLAJGOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
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